1-(5-ethyl-1H-indol-2-yl)ethanone
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Overview
Description
1-(5-ethyl-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core with an ethyl group at the 5-position and an ethanone group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-ethyl-1H-indol-2-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . Another method includes the cyclization of ortho-substituted anilines followed by functionalization of the indole ring .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent, with reflux conditions to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions: 1-(5-ethyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-(5-ethyl-1H-indol-2-yl)ethanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(5-ethyl-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
- 1-(1-ethyl-1H-indol-3-yl)ethanone
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
- Indole-3-carboxaldehyde
- 3-(2-bromoethyl)indole
Uniqueness: 1-(5-ethyl-1H-indol-2-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the ethanone group at the 2-position distinguishes it from other indole derivatives and may confer unique properties in terms of its interactions with biological targets .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(5-ethyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-11-10(6-9)7-12(13-11)8(2)14/h4-7,13H,3H2,1-2H3 |
InChI Key |
NYXQTUQBMMMHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)C |
Origin of Product |
United States |
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